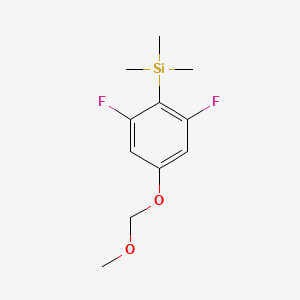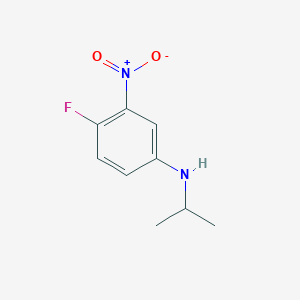
(R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate” is a chemical compound with a complex structure. Let’s break it down:
- The “®” designation indicates the stereochemistry of the compound, specifically the configuration of chiral centers.
- The “tert-Butoxycarbonyl” group (often abbreviated as “Boc”) serves as a protecting group for the amino functionality.
- The “4-methylbenzenesulfonate” moiety consists of a benzene ring with a methyl group and a sulfonate (SO₃⁻) group attached.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:
-
Protection of the Amine Group:
- The primary amine group is protected using the Boc group. This step prevents unwanted reactions during subsequent transformations.
- The reaction typically involves treating the amine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.
-
Alkylation:
- The protected amine reacts with 4-methylbenzenesulfonyl chloride (or its sodium salt) to introduce the sulfonate group.
- The reaction occurs under basic conditions (e.g., with triethylamine) to form the desired product.
-
Deprotection:
- The Boc group is removed using an acid (e.g., trifluoroacetic acid, TFA).
- This step reveals the free amine functionality.
Industrial Production
The industrial production of this compound involves scaling up the synthetic process described above. Optimization of reaction conditions, purification methods, and safety considerations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.
Reduction Reactions: Reduction of the sulfonyl group can yield the corresponding sulfonamide.
Oxidation Reactions: Oxidation of the amine can lead to imine or oxime formation.
Common Reagents and Conditions
Sulfonate Formation: 4-methylbenzenesulfonyl chloride (or its sodium salt) with a base.
Deprotection: Trifluoroacetic acid (TFA) or other suitable acids.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products
The major products depend on the specific reactions performed. Deprotected amine, sulfonamide, and other derivatives may be obtained.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicinal Chemistry: It could serve as a building block for designing pharmaceuticals.
Peptide Synthesis: The Boc-protected amine is useful in peptide synthesis.
Materials Science: The sulfonate group enhances solubility and can be exploited in material design.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug design, it may interact with specific protein targets, affecting cellular processes.
- In materials science, it could modify surface properties or enhance reactivity.
Propriétés
Formule moléculaire |
C15H23NO5S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H23NO5S/c1-11-6-8-13(9-7-11)22(18,19)20-10-12(2)16-14(17)21-15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17) |
Clé InChI |
KLEPSZKPAIHWIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene](/img/structure/B12097881.png)

![Benzo[b]thiophene, 2-(methylthio)-](/img/structure/B12097900.png)
![N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine](/img/structure/B12097903.png)

![58-(3-amino-3-oxopropyl)-87-(2-aminopropanoylamino)-76-benzyl-7,22,52-tri(butan-2-yl)-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-(1-hydroxyethyl)-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid](/img/structure/B12097914.png)



![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)



